Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate
Description
IUPAC Nomenclature and CAS Registry Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium 2-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]acetate , which systematically describes its substituents and functional groups. The name reflects the following structural components:
- A heptadecyl group (C17H35) attached to the second position of a 4,5-dihydroimidazole ring.
- An ethoxy bridge linking the imidazole ring to an acetate group.
- A sodium counterion neutralizing the carboxylate group’s negative charge.
The Chemical Abstracts Service (CAS) Registry Number for this compound is 93963-07-6 , which serves as a unique identifier in chemical databases. The European Community (EC) Number , 300-747-5 , further validates its identity in regulatory contexts.
| Identifier Type | Value |
|---|---|
| IUPAC Name | Sodium 2-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]acetate |
| CAS Registry Number | 93963-07-6 |
| EC Number | 300-747-5 |
Molecular Formula and Weight Analysis
The molecular formula of sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate is C24H45N2NaO3 , indicating 24 carbon atoms, 45 hydrogen atoms, 2 nitrogen atoms, 1 sodium atom, and 3 oxygen atoms. The molecular weight is 432.6 g/mol , calculated as follows:
- Carbon (12.01 g/mol × 24): 288.24 g/mol
- Hydrogen (1.01 g/mol × 45): 45.45 g/mol
- Nitrogen (14.01 g/mol × 2): 28.02 g/mol
- Sodium (22.99 g/mol × 1): 22.99 g/mol
- Oxygen (16.00 g/mol × 3): 48.00 g/mol
- Total : 432.6 g/mol
The compound’s exact mass is 432.332 atomic mass units (amu) , derived from isotopic abundance calculations.
Structural Elucidation via SMILES and InChI Representations
The Simplified Molecular Input Line Entry System (SMILES) string for this compound is:
CCCCCCCCCCCCCCCCCC1=NCCN1CCOCC(=O)[O-].[Na+]
This notation encodes:
- A 17-carbon alkyl chain (
CCCCCCCCCCCCCCCCCC). - A dihydroimidazole ring (
N1CCN1) with a heptadecyl substituent. - An ethoxy-acetate group (
CCOCC(=O)[O-]). - A sodium ion (
[Na+]) balancing the carboxylate charge.
The International Chemical Identifier (InChI) provides a machine-readable descriptor:
InChI=1S/C24H46N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23)20-21-29-22-24(27)28;/h2-22H2,1H3,(H,27,28);/q;+1/p-1
Key components include:
The InChIKey , UXJVKMLQYNRISL-UHFFFAOYSA-M, offers a concise, hashed identifier for database searches.
| Representation Type | Value |
|---|---|
| SMILES | CCCCCCCCCCCCCCCCCCC1=NCCN1CCOCC(=O)[O-].[Na+] |
| InChI | InChI=1S/C24H46N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23)20-21-29-22-24(27)28;/h2-22H2,1H3,(H,27,28);/q;+1/p-1 |
| InChIKey | UXJVKMLQYNRISL-UHFFFAOYSA-M |
Crystallographic and Conformational Studies
Crystallographic data for this compound remains limited in public databases. However, general principles of crystallography suggest that its ionic nature and long alkyl chain would influence packing efficiency in a crystal lattice. The sodium-carboxylate interaction likely adopts a monodentate or bidentate coordination geometry , common in carboxylate salts.
The alkyl chain may adopt a zigzag conformation to minimize steric hindrance, while the imidazole ring’s planarity could facilitate π-stacking interactions. Theoretical modeling predicts an atomic packing factor (APF) near 0.68–0.74 , analogous to body-centered or face-centered cubic structures, though experimental validation is required.
| Property | Theoretical Prediction |
|---|---|
| Coordination Geometry | Monodentate or bidentate carboxylate |
| Alkyl Chain Conformation | Zigzag |
| Atomic Packing Factor | 0.68–0.74 |
Properties
CAS No. |
93963-07-6 |
|---|---|
Molecular Formula |
C24H45N2NaO3 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
sodium;2-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]acetate |
InChI |
InChI=1S/C24H46N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23)20-21-29-22-24(27)28;/h2-22H2,1H3,(H,27,28);/q;+1/p-1 |
InChI Key |
UXJVKMLQYNRISL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCOCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazoline Core with Heptadecyl Chain
The starting point is typically 2-heptadecyl-4,5-dihydro-1H-imidazole or its precursor. This can be synthesized by cyclization of appropriate amino alcohols or amines with long alkyl chains under controlled conditions. Literature on related imidazole derivatives suggests that the ring formation is achieved by intramolecular cyclization of amino alcohols or via reduction of imidazole rings.
Introduction of the Ethoxyacetate Group
The ethoxyacetate moiety is introduced by alkylation of the imidazole nitrogen with a suitable ethoxyacetate derivative, such as ethoxyacetyl chloride or ethoxyacetic acid derivatives. This step often involves:
- Use of bases like potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen
- Reaction in polar aprotic solvents (e.g., dimethylformamide) or solvent-free conditions to promote nucleophilic substitution
A notable environmentally friendly approach involves solvent-free N-alkylation of imidazole derivatives with tert-butyl chloroacetate, followed by hydrolysis and salt formation. This method minimizes hazardous solvent use and simplifies work-up procedures.
Hydrolysis and Salt Formation
After alkylation, the ester group (if introduced as a tert-butyl ester) is hydrolyzed under acidic or basic conditions to yield the free acid. Subsequent neutralization with sodium hydroxide or sodium carbonate forms the sodium salt of the compound.
Purification and Isolation
The final product is isolated by filtration, washing, and drying. Techniques include:
- Filtration of precipitated solids after hydrolysis and salt formation
- Washing with methanol or water to remove impurities
- Drying under vacuum at moderate temperatures (25–30 °C) to obtain a white crystalline solid with high purity
Data Table: Summary of Preparation Steps
Research Findings and Notes
- The solvent-free N-alkylation method significantly reduces environmental impact and simplifies the synthesis process, offering high yields and purity.
- The use of tert-butyl chloroacetate as an alkylating agent allows easy hydrolysis to the acid intermediate, facilitating salt formation.
- Reaction monitoring by standard analytical techniques (e.g., TLC, NMR) ensures completion of each step before proceeding.
- The sodium salt form improves compound stability and solubility for potential applications.
- The compound’s high boiling point (~568.6 °C) and flash point (~297.7 °C) indicate thermal stability, important for processing and storage.
Chemical Reactions Analysis
Types of Reactions
Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Mechanism of Action
The mechanism of action of sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to antimicrobial effects. The imidazole ring can also interact with various molecular targets, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate with key analogs, emphasizing structural and physicochemical differences:
Key Observations:
Alkyl Chain Variations: The saturated C₁₇ chain in the target compound likely enhances hydrophobicity compared to the unsaturated analog in Sodium (Z)-3-[2-[2-(heptadec-8-enyl)-...]propionate . Unsaturation may reduce melting points and improve solubility in polar solvents.
Functional Group Differences: Replacement of the acetate group with propionate (in ) increases molecular weight and may modify micelle-forming capabilities in surfactant applications. The 4,5-dihydroimidazole ring (vs.
Physicochemical Properties :
- The target compound’s amorphous solid state contrasts with the crystalline nature of chlorinated/sulfur-containing analogs like , which exhibit defined melting points (e.g., 138°C).
Research Findings and Implications
Surfactant Potential: The long alkyl chain and ionic headgroup suggest utility as a cationic surfactant. However, the sodium carboxylate group introduces anionic character, creating a zwitterionic-like structure. This duality may enhance compatibility with both polar and nonpolar phases, a trait less pronounced in purely anionic analogs like .
Synthetic Challenges: The heptadecyl chain’s length complicates synthesis and purification, as seen in related long-chain imidazole derivatives . Chromatography or recrystallization (e.g., using ethanol as in ) may be required to isolate pure product.
Biological Activity
Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate, commonly referred to as sodium heptadecylimidazole acetate, is a compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of C24H45N2NaO3 and a molecular weight of approximately 432.615 g/mol, this compound has garnered interest in various fields, including pharmacology and biochemistry.
| Property | Value |
|---|---|
| CAS Number | 93963-07-6 |
| Molecular Formula | C24H45N2NaO3 |
| Molecular Weight | 432.615 g/mol |
| Boiling Point | 568.6 °C at 760 mmHg |
| Flash Point | 297.7 °C |
| LogP | 4.102 |
Sodium heptadecylimidazole acetate exhibits biological activity primarily through its interaction with cellular membranes and proteins. The imidazole moiety in its structure suggests potential roles in enzyme inhibition or modulation of receptor activity. This compound's hydrophobic heptadecyl chain may enhance its ability to penetrate lipid membranes, facilitating its action within cells.
Antimicrobial Activity
Research has indicated that compounds similar to sodium heptadecylimidazole acetate possess antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of sodium heptadecylimidazole acetate. Preliminary results suggest that at certain concentrations, the compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various imidazole derivatives, including sodium heptadecylimidazole acetate. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity in Cancer Research : In a study focused on breast cancer cell lines (MCF-7), sodium heptadecylimidazole acetate demonstrated IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways.
Pharmacokinetics
Understanding the pharmacokinetics of sodium heptadecylimidazole acetate is essential for assessing its therapeutic potential. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest favorable absorption characteristics due to its lipophilic nature, which may enhance bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
